4-Ethyloxolan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyloxolan-3-one, also known as 4-ethyldihydrofuran-3(2H)-one, is a chemical compound with the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol . This compound is a member of the oxolane family and is characterized by a five-membered ring structure containing an oxygen atom. It is commonly used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
4-Ethyloxolan-3-one has a wide range of applications in scientific research, including:
Safety and Hazards
The safety information available indicates that 4-Ethyloxolan-3-one may be hazardous. The compound has been assigned the GHS02 and GHS07 pictograms, indicating that it may be flammable and may cause skin irritation or serious eye irritation . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyloxolan-3-one can be achieved through several methods. One common approach involves the cyclization of 4-hydroxybutanoic acid under acidic conditions . Another method includes the reduction of this compound precursors using suitable reducing agents .
Industrial Production Methods: In industrial settings, this compound is typically produced through the catalytic hydrogenation of this compound precursors. This process involves the use of metal catalysts such as palladium or platinum under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyloxolan-3-one undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions where the ethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the ethyl group.
Mechanism of Action
The mechanism of action of 4-Ethyloxolan-3-one involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, leading to the formation of different metabolites . The compound’s effects are mediated through its ability to undergo chemical transformations, which can influence biological processes and pathways .
Comparison with Similar Compounds
5-Ethyloxolan-2-one: Another member of the oxolane family with similar structural features but differing in the position of the ethyl group.
4-Methyloxolan-3-one: Similar structure with a methyl group instead of an ethyl group.
4-Propylxolan-3-one: Contains a propyl group instead of an ethyl group.
Uniqueness: 4-Ethyloxolan-3-one is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its reactivity and applications in various fields make it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
4-ethyloxolan-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-2-5-3-8-4-6(5)7/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOANXCKTPWMJCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COCC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1505778-50-6 |
Source
|
Record name | 4-ethyloxolan-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.